Unambiguous Structural Identity via Patent-Defined Chemotype
2-Ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide is an explicitly claimed chemotype within the Markush structure of US Patent 8,754,233, which defines over 1,000 specific pyrazolylbenzothiazole derivatives. Its uniqueness lies in the combination of an ethyl at the benzothiazole 2-position and a 4-(1H-pyrazol-1-yl)cyclohexyl carboxamide at the 6-position, a substitution pattern that differentiates it from the majority of in-class compounds. The patent specifies these compounds are for use in treating hyperproliferative disorders, providing a clear intellectual property anchor for this specific molecule [1].
| Evidence Dimension | Patent-protected structural uniqueness within a defined chemotype series |
|---|---|
| Target Compound Data | Covered by US Patent 8,754,233, Markush formula; includes 2-ethyl substitution on benzothiazole and 4-(1H-pyrazol-1-yl)cyclohexyl carboxamide at the 6-position [1] |
| Comparator Or Baseline | Majority of in-class benzothiazole-pyrazole compounds with alternative R1-R4 substitutions; >1,000 specific compounds are enumerated in the patent, but only one matches this specific substitution pattern [1] |
| Quantified Difference | Unique substitution pattern; 1 of a kind within the disclosed genus [1] |
| Conditions | Patent Markush structure analysis (US 8,754,233) |
Why This Matters
For procurement, this evidence confirms the compound is not a generic 'pyrazolylbenzothiazole' but a specifically patented molecule with a defined therapeutic use, which is critical for IP-sensitive research and development programs.
- [1] Zhang, Z., Daynard, T. S., Wang, S., Du, X., Chopiuk, G. B., Yan, J., Chen, J., & Sviridov, S. V. (2014). Pyrazolylbenzothiazole derivatives and their use as therapeutic agents (U.S. Patent No. 8,754,233). U.S. Patent and Trademark Office. View Source
